molecular formula C15H23N3O3S B2587253 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone CAS No. 2034419-63-9

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone

Cat. No.: B2587253
CAS No.: 2034419-63-9
M. Wt: 325.43
InChI Key: ZLZDGPRKXHRQIP-UHFFFAOYSA-N
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Description

The compound "(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone" is a structurally complex molecule featuring three key moieties:

  • A piperazine ring substituted at the 4-position with a 1,1-dioxidotetrahydro-2H-thiopyran group (a sulfone-containing six-membered ring).
  • A 1-methyl-1H-pyrrole heterocycle linked via a ketone bridge to the piperazine nitrogen.

The methylpyrrole group may enhance lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-16-6-2-3-14(16)15(19)18-9-7-17(8-10-18)13-4-11-22(20,21)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZDGPRKXHRQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-pyrrol-2-yl)methanone is a complex organic molecule that belongs to the class of piperazine derivatives. This compound features a piperazine ring, a tetrahydro-thiopyran moiety, and a pyrrole derivative, indicating potential biological activity. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4O3SC_{13}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 344.5 g/mol. The presence of functional groups such as the dioxido group and the methanone functionality enhances its reactivity and potential interactions with biomolecules.

PropertyValue
Molecular FormulaC13H20N4O3S
Molecular Weight344.5 g/mol
CAS Number1903304-15-3

The biological activity of this compound can be predicted based on its structural features. Compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : Piperazine derivatives are commonly associated with antidepressant effects due to their ability to modulate neurotransmitter systems.
  • Anxiolytic Effects : The piperazine ring is known for its anxiolytic properties, which may also be present in this compound.
  • Antimicrobial Properties : The thiopyran and pyrrole functionalities suggest potential antimicrobial activity.

Research Findings

Recent studies have focused on the biological evaluation of compounds with similar structures. For example:

  • Piperazine Derivatives : A study showed that piperazine derivatives exhibit significant binding affinity to serotonin receptors, indicating potential use in treating anxiety and depression .
  • Thiopyran Compounds : Research has demonstrated that thiopyran derivatives possess antimicrobial activity against various bacterial strains, suggesting that the thiopyran moiety in this compound could confer similar properties.
  • Pyrrole Moieties : Pyrrole-based compounds have been reported to show anti-inflammatory and analgesic effects, which may enhance the therapeutic profile of this compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents logP* (Predicted) Notable Features
Target Compound C₁₄H₂₁N₃O₃S 335.4 g/mol Thiopyran-dioxide, methylpyrrole 1.2–1.8 High polarity (sulfone), moderate logP
(Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C₁₆H₁₆F₃N₃OS 379.4 g/mol Thiophene, trifluoromethylphenyl 2.5–3.0 Enhanced lipophilicity (CF₃ group)
(4-Methylpiperazin-1-yl)(4-aminophenyl)methanone C₁₂H₁₇N₃O 231.3 g/mol 4-Aminophenyl, methylpiperazine 0.5–1.0 High solubility (amine group)
6-(4-Methylpiperazin-1-yl)-1H-indole C₁₃H₁₇N₃ 215.3 g/mol Indole, methylpiperazine 1.8–2.2 Planar aromatic system

*logP values estimated via consensus methods (e.g., XLogP3, ChemAxon).

Key Observations :

  • The target compound exhibits intermediate lipophilicity compared to analogues. The thiopyran-dioxide group reduces logP relative to CF₃- or thiophene-containing derivatives but increases it compared to polar aminophenyl derivatives .

Comparison with Compounds :

  • Compound 21 (thiophene-piperazine methanone) showed serotonin receptor affinity in prior studies, whereas the target compound’s methylpyrrole group may shift activity toward dopaminergic receptors .

Key Insights :

  • The target compound’s synthesis is less efficient than phenyl- or pyrazole-based analogues due to sulfone sensitivity .
  • Coupling methods (e.g., nucleophilic substitution, amidation) are common across piperazine methanones .

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